molecular formula C19H30N4O3 B2654114 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea CAS No. 2034621-52-6

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea

Cat. No.: B2654114
CAS No.: 2034621-52-6
M. Wt: 362.474
InChI Key: YDVQAWQSPBETSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Piperazine Urea Derivatives in Medicinal Chemistry

Piperazine-based urea compounds have emerged as privileged scaffolds in targeting enzymes such as soluble epoxide hydrolase (sEH), fatty acid amide hydrolase (FAAH), and urease. Their modular architecture enables precise tuning of electronic, steric, and solubility parameters while maintaining high affinity for biological targets. The compound 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea illustrates this paradigm, combining a piperazine core, urea linkage, and heterocyclic substituents to balance potency and drug-like properties.

Structural Evolution of Piperazine-Based Urea Compounds

The structural development of piperazine urea derivatives has progressed through systematic modifications of three key regions:

  • Piperazine Core : Early analogs featured unsubstituted piperazine rings, but meta- or para-substituted aryl groups (e.g., 2-methoxyphenyl) were later introduced to enhance target engagement. For instance, the 2-methoxyphenyl group in the current compound improves π-π stacking interactions with hydrophobic enzyme pockets.
  • Urea Linker : The 1,3-disubstituted urea motif serves as a primary pharmacophore, forming hydrogen bonds with catalytic residues. Comparative studies show that replacing one alkyl chain with a heterocycle (e.g., oxolane) reduces crystallinity and improves solubility.
  • Terminal Modifications : The oxolan-2-ylmethyl group in this compound introduces conformational rigidity while maintaining metabolic stability, a strategy validated in FAAH inhibitors.

Table 1: Structural Features of Representative Piperazine Urea Derivatives

Compound Piperazine Substituent Urea Substituent Target Enzyme IC₅₀ (nM)
1-Adamantyl-urea 4-Phenylbutoxy Adamantyl sEH 7.0
Benzothiophene-piperazine Benzothiophene Piperidine urea FAAH 12
Current Compound 2-Methoxyphenyl Oxolan-2-ylmethyl - -

The current compound’s design reflects lessons from earlier analogs: the 2-methoxyphenylpiperazine group enhances binding specificity, while the oxolane-methyl urea improves solubility compared to adamantyl-based derivatives.

Rational Design Principles for Targeted Bioactivity

The bioactivity of piperazine urea derivatives is governed by three interlocking design principles:

Urea as a Dual Hydrogen-Bond Donor/Acceptor

The urea moiety’s planar geometry enables bidentate hydrogen bonding with enzymatic active sites. In sEH inhibitors, this interaction is critical for displacing water molecules near the catalytic dyad. Molecular dynamics simulations suggest that the oxolan-2-ylmethyl group in the current compound stabilizes the urea-enzyme complex through van der Waals contacts with hydrophobic residues.

Piperazine as a Conformational Modulator

The piperazine ring’s chair conformation positions the 2-methoxyphenyl group for optimal interaction with allosteric pockets. This substitution pattern, observed in serotonin receptor ligands, was repurposed here to enhance selectivity. The ethylene spacer between piperazine and urea (‑CH₂CH₂‑) balances flexibility and rigidity, allowing adaptation to enzyme dynamics.

Oxolane as a Polarity Modifier

Replacing linear alkyl chains with the oxolane (tetrahydrofuran) ring reduces logP values while maintaining steric bulk. This modification addresses the poor solubility of earlier adamantyl-based inhibitors, as evidenced by the 14-hour half-life of analog 29c in murine models. The oxolane’s ether oxygen may also participate in weak hydrogen bonds, further stabilizing binding.

Design Synergy Example : In the current compound, the 2-methoxyphenyl group (logP ≈ 2.1) and oxolane (logP ≈ 0.8) create a balanced hydrophilicity-lipophilicity profile (calculated logP = 2.9), optimizing membrane permeability and aqueous solubility—a common challenge in urea-based drug candidates.

Properties

IUPAC Name

1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-25-18-7-3-2-6-17(18)23-12-10-22(11-13-23)9-8-20-19(24)21-15-16-5-4-14-26-16/h2-3,6-7,16H,4-5,8-15H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVQAWQSPBETSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)ethanol. This intermediate is then reacted with piperazine to yield 1-(2-methoxyphenyl)piperazine.

    Urea Formation: The piperazine intermediate is then reacted with oxolan-2-ylmethyl isocyanate to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide.

Scientific Research Applications

Psychiatric Disorders

Research indicates that compounds similar to 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea exhibit antipsychotic properties . They are believed to act as 5-HT receptor antagonists , which can help alleviate symptoms associated with schizophrenia and other psychotic disorders. A study on related substituted urea compounds highlighted their effectiveness in treating psychotic disorders such as schizophrenia, mania, and anxiety .

Neurological Applications

The compound may also be beneficial in treating neurological disorders . Its action on serotonin receptors suggests potential use in managing conditions like depression and anxiety disorders. The selectivity for specific receptor subtypes could minimize side effects commonly associated with traditional neuroleptic drugs .

Gastrointestinal Disorders

Another significant application is in the treatment of gastrointestinal dysfunctions such as dyspepsia, irritable bowel syndrome, and gastric stasis. The mechanism involves modulation of gut motility and secretion through serotonin pathways, offering a dual benefit for patients suffering from both psychiatric and gastrointestinal symptoms .

Case Study 1: Antipsychotic Efficacy

A clinical trial involving a related compound demonstrated significant improvement in psychotic symptoms among participants diagnosed with schizophrenia. The study reported a reduction in positive symptoms as measured by the Positive and Negative Syndrome Scale (PANSS), indicating the compound's potential effectiveness as an atypical antipsychotic agent .

Case Study 2: Depression Management

In a separate study focusing on patients with major depressive disorder, administration of the compound resulted in a notable decrease in depressive symptoms over an eight-week period. Patients reported improved mood and functionality without the common side effects associated with traditional antidepressants .

Data Tables

Application Area Mechanism of Action Potential Benefits
Psychiatric Disorders5-HT receptor antagonismReduced psychotic symptoms
Neurological DisordersModulation of serotonin pathwaysAlleviation of depression and anxiety
Gastrointestinal DisordersRegulation of gut motilityImprovement in gastrointestinal function

Mechanism of Action

The mechanism of action of 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea involves its interaction with molecular targets such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release. The compound acts as a ligand, binding to the receptor and modulating its activity, which can lead to therapeutic effects in conditions like hypertension and cardiac arrhythmias.

Comparison with Similar Compounds

Key Structural Features

  • Piperazine Core : Present in all analogs, enabling interactions with biological targets (e.g., GPCRs, enzymes).
  • Substituents on Piperazine : The 2-methoxyphenyl group in the target compound contrasts with thiazolyl, trifluoromethylphenyl, or chlorophenyl groups in analogs.
  • Urea Backbone : Modifications at the urea nitrogen (e.g., oxolan-2-ylmethyl vs. aryl or sulfonyl groups) influence solubility, bioavailability, and target affinity.

Comparison with and Compounds

Compounds 1f , 1g , and 11a–o (Molecules, 2013) share the piperazine-urea scaffold but differ in substituents (Table 1). For example:

  • Compound 1f : Contains a thiazolyl group and trifluoromethylphenyl substituent, yielding high lipophilicity (logP ~4.5 estimated).
  • Compound 11a : Features a 3-fluorophenyl group and hydrazinyl-2-oxoethyl side chain, enhancing hydrogen-bonding capacity.
  • Target Compound : The oxolan-2-ylmethyl group introduces a polar, oxygen-rich moiety, likely improving aqueous solubility compared to aryl-substituted analogs.

Table 1. Comparative Physicochemical Properties

Compound Substituents on Piperazine Urea Modification Yield (%) Melting Point (°C) ESI-MS (m/z)
Target Compound 2-Methoxyphenyl Oxolan-2-ylmethyl N/A* N/A* N/A*
1f Thiazolyl/trifluoromethyl 3-(Trifluoromethyl)phenyl 70.7 198–200 667.9
11a Hydrazinyl-2-oxoethyl 3-Fluorophenyl 85.1 N/A 484.2
C3 2-Methoxyphenyl Pyrimidinyl/acetamide N/A N/A N/A

Pharmacological Activity Trends

Antimicrobial and Antipathogenic Activity

  • Compound C3 (): A LasR inhibitor in Pseudomonas aeruginosa with a 4-(2-methoxyphenyl)piperazine moiety, demonstrating that piperazine-urea hybrids can disrupt bacterial quorum sensing .
  • Analogs in –2 : Show moderate to strong activity against S. aureus and E. coli, correlating with electron-withdrawing substituents (e.g., trifluoromethyl, chloro) .

Metabolic Activity

  • Compound 5F–5H (): Piperazine-linked sulfonylurea derivatives exhibit antihyperglycemic effects via PPARγ activation, suggesting that the target compound’s urea-piperazine framework may have similar metabolic applications .

Key Differences from Analogs :

  • : Uses hydrazine hydrate to introduce hydrazinyl groups, yielding hydrazide-urea hybrids .
  • : Employs piperazine-ethanol solutions for thiazolylmethyl-piperazine coupling .

Biological Activity

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C_{17}H_{24}N_{4}O_{3}
  • Molecular Weight : 320.40 g/mol
  • IUPAC Name : this compound

Structural Components

The compound consists of:

  • A piperazine moiety, which is often associated with various biological activities.
  • An oxolane (tetrahydrofuran) ring that may influence its solubility and bioavailability.
  • A methoxyphenyl group that could enhance interactions with biological targets.

Research indicates that compounds containing piperazine and urea linkages often exhibit activity at various receptor sites, including serotonin receptors and melanocortin receptors. Specifically, studies have shown that related piperazine urea compounds act as selective agonists for melanocortin subtype receptors, which are implicated in appetite regulation and energy homeostasis .

Pharmacological Effects

This compound has demonstrated several pharmacological effects:

  • Anti-obesity Activity : It has been reported to exhibit anti-obesity effects without increasing erectile activity in rodent models, suggesting a favorable side effect profile for weight management therapies .
  • Neuropharmacological Effects : Compounds with similar structures have shown potential in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognition .

In Vivo Studies

In vivo studies have highlighted the compound's efficacy in reducing body weight and fat mass in animal models. These studies typically involve administering the compound orally and measuring changes in body composition over time.

StudyModelDosageOutcome
Rodent10 mg/kgSignificant reduction in body weight compared to control
Rodent5 mg/kgDecreased fat mass without affecting food intake

Case Study 1: Anti-obesity Efficacy

In a controlled study, rodents treated with the compound showed a marked decrease in body weight after four weeks. The mechanism was attributed to increased energy expenditure rather than reduced food intake, indicating a unique action profile suitable for obesity treatment without common side effects like sexual dysfunction.

Case Study 2: Neuropharmacological Assessment

A separate investigation into the neuropharmacological effects of related piperazine derivatives indicated potential benefits in anxiety reduction and cognitive enhancement. These findings suggest that the structural characteristics of this compound might confer similar benefits.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea, and how can low yields in multi-step reactions be addressed?

  • Methodology : Optimize stepwise coupling reactions, focusing on the piperazine-urea linkage. For example, use Buchwald-Hartwig amination for arylpiperazine intermediates (e.g., 4-(2-methoxyphenyl)piperazine) followed by urea formation via carbodiimide-mediated coupling . Low yields in the final step may arise from steric hindrance; employing polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) can improve reactivity. Purification via column chromatography with gradient elution (hexane:ethyl acetate → methanol) is critical .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals in the piperazine and oxolane moieties. X-ray crystallography is recommended for definitive stereochemical assignment, as demonstrated for structurally analogous piperazine-urea derivatives (e.g., triclinic crystal system with space group P1) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodology : Prioritize receptor-binding assays (e.g., radioligand displacement for 5-HT or dopamine receptors) due to the compound’s piperazine scaffold, which is common in CNS-targeting agents . For antimicrobial potential, use biofilm inhibition assays (e.g., Pseudomonas aeruginosa PAO1 models) with crystal violet staining and confocal microscopy to quantify efficacy, as seen in related LasR inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodology : Systematically modify substituents on the (2-methoxyphenyl)piperazine and oxolane groups. For example:

  • Replace the oxolane’s methyl group with bulkier substituents (e.g., cyclopentyl) to assess steric effects on receptor binding .
  • Vary the methoxy group’s position on the phenyl ring (e.g., para vs. ortho) to evaluate electronic effects .
  • Test derivatives in parallel using high-throughput screening (HTS) for receptor affinity and metabolic stability (e.g., CYP450 inhibition assays) .

Q. What computational strategies are effective for predicting off-target interactions or toxicity?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against homology models of off-target receptors (e.g., hERG channel for cardiotoxicity). Pair this with machine learning-based toxicity prediction tools (e.g., ProTox-II) to flag potential liabilities. Validation via patch-clamp electrophysiology is advised for prioritized candidates .

Q. How can researchers resolve contradictions in reported activity data for structurally similar piperazine-urea derivatives?

  • Methodology : Conduct meta-analysis of existing data (e.g., IC₅₀ values for receptor binding) to identify outliers. Replicate key experiments under standardized conditions (e.g., pH, temperature, cell line). For example, discrepancies in biofilm inhibition efficacy may stem from variations in bacterial strain virulence or assay protocols . Cross-validate findings using orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity .

Q. What strategies improve the compound’s stability in aqueous formulations for in vivo studies?

  • Methodology : Formulate with co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation to enhance solubility. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can identify degradation pathways. For pH-sensitive compounds, buffer optimization (e.g., citrate buffer at pH 4.5) is critical, as shown in Pfizer’s aqueous formulation patents .

Key Recommendations

  • Synthetic Challenges : Prioritize regioselective alkylation of the piperazine core to avoid byproducts .
  • Biological Evaluation : Include positive controls (e.g., known 5-HT₁A agonists) to contextualize activity data .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral and crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.